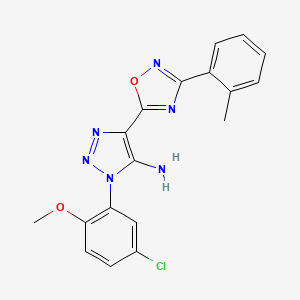

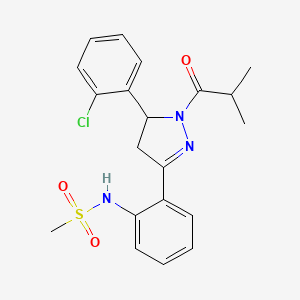

N-(5-(2,5-二甲基苯基)-1,3,4-噁二唑-2-基)-2,4-二甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives related to N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2,4-dimethylbenzamide involves the use of 2,5-diphenyl-1,3,4-oxadiazole (OXD) derivatives as key intermediates. These OXD derivatives can be synthesized in high yields through reactions involving terminal ethynyl- and butadiynyl- substituents. The synthesis often utilizes Sonogashira reactions for constructing pi-conjugated molecules with OXD units, demonstrating the compound's versatile synthetic accessibility and the role of the oxadiazole unit in facilitating electron-withdrawing effects (Wang et al., 2006).

Molecular Structure Analysis

The crystal structure of related 1,3,4-oxadiazole derivatives reveals important features such as spatial isolation of reactive moieties by aromatic units, which contributes to their stability. For example, the X-ray crystal structure analysis of these compounds shows that their molecular architecture facilitates a stable configuration under ambient conditions, highlighting the structural robustness of the oxadiazole ring (Sharma et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving 1,3,4-oxadiazole derivatives underscore their reactivity and potential for further functionalization. These compounds participate in various chemical transformations, including oxidation reactions that lead to diverse oxidized products without cleaving the oxadiazole ring. Such reactivity patterns suggest the compound's utility in synthesizing a wide array of derivatives with tailored properties (Adolphe-Pierre et al., 1998).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazole derivatives, such as their remarkable stability under ambient conditions, are attributed to the molecular structure that minimizes reactive interactions. This stability is critical for applications requiring long-term storage without significant degradation, making these compounds suitable for use in various industrial and research settings.

Chemical Properties Analysis

The chemical properties of these compounds, including their electron-withdrawing effects and fluorescence characteristics, are closely linked to their molecular structure. The presence of the oxadiazole ring influences the electronic properties of the molecules, as seen in their absorption and emission spectra. Such properties are essential for designing materials with specific optoelectronic applications (Wang et al., 2006).

科学研究应用

分子和光电特性

对π-扩展的乙炔基和丁二炔基-2,5-二苯基-1,3,4-噁二唑衍生物的研究揭示了它们合成、氧化还原、结构和光电特性方面的重要发现。这些化合物表现出高稳定性,并被探索其在创建具有特定光电特性的先进分子导线方面的潜力。合成过程中产率高,展示了噁二唑单元的电子吸引效应,影响了这些分子的氧化波和吸收光谱。这项研究为光电应用材料的开发开辟了道路,例如在分子电子学和光子学方面(Wang et al., 2006)。

聚合物研究

另一个应用领域是合成含二甲基硅烷单元的新型聚(1,3,4-噁二唑-亚酰亚胺)。这些聚合物以其在极性有机溶剂中的溶解性和高热稳定性而引人注目。非常薄、光滑、无气孔涂层的制备以及它们的荧光特性突显了它们在材料科学领域的潜在用途,特别是在涂层领域,可能还包括光电子器件(Hamciuc et al., 2005)。

抗癌活性

对N-芳基-5-取代-1,3,4-噁二唑-2-胺类似物的研究已经进行,以探索它们的潜在抗癌活性。这些研究对于新型治疗剂的开发至关重要。特定化合物已显示出对各种癌细胞系的有希望的活性,表明1,3,4-噁二唑衍生物在新型抗癌药物的开发中具有潜力(Ahsan et al., 2014)。

抗癫痫和抗微生物活性

对以柠檬烯和柠檬醛为基础的新型2,5-二取代-1,3,4-噁二唑的合成已进行研究,以探究其抗癫痫活性。这项研究展示了抗惊厥活性的结构前提的重要性,并有助于新型抗癫痫药物的开发(Rajak et al., 2013)。此外,香豆素-嵌入的1,3,4-噁二唑衍生物的席夫碱的合成和抗微生物评估突显了它们显著的抗微生物活性,为新型抗微生物剂的开发奠定了基础(Bhat et al., 2013)。

安全和危害

- According to available safety data, this compound is not classified as hazardous.

- However, always handle chemicals with care and follow safety precautions.

未来方向

- Investigate potential applications in drug discovery, materials science, or other fields.

- Explore its reactivity and potential derivatives for specific purposes.

Remember that further research and experimental data are essential for a comprehensive analysis. If you need more specific details, consider consulting scientific literature or experts in the field. 🌟

属性

IUPAC Name |

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-11-6-8-15(14(4)9-11)17(23)20-19-22-21-18(24-19)16-10-12(2)5-7-13(16)3/h5-10H,1-4H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMFWPNZBYYUDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2495372.png)

![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2495373.png)

![3-ethyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495376.png)

![(E)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2495378.png)

![N-[4-[2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide](/img/structure/B2495382.png)